4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a pyridine ring fused with an indoline and piperidine moiety, making it a significant scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This reaction is performed under racemic and diastereoselective conditions, utilizing density functional theory (DFT) calculations to stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug design and development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. Density functional theory (DFT) calculations have shown that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]
- Spiro[indoline-3,4’-pyridinones]
- Spiro[indoline-2,3’-hydropyridazine]
Uniqueness
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-pyridin-3-ylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C17H19N3/c1-4-14(13-3-2-8-19-11-13)16-15(5-1)20-12-17(16)6-9-18-10-7-17/h1-5,8,11,18,20H,6-7,9-10,12H2 |
InChI Key |
JQSFGTNPPRUJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC(=C23)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.